molecular formula C12H13O2PS B12536643 3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide CAS No. 688047-85-0

3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide

Cat. No.: B12536643
CAS No.: 688047-85-0
M. Wt: 252.27 g/mol
InChI Key: GURVHDOTQVMIPP-UHFFFAOYSA-N
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Description

3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide is a chemical compound with a unique structure that includes a phosphol moiety, an ethoxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide typically involves the reaction of 5-ethoxy-1-phenyl-1,2-dihydro-3H-phosphol-3-one with sulfur-containing reagents. Common reagents used in the synthesis include elemental sulfur and disulfur dichloride. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the inhibition of specific enzymes and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide is unique due to its combination of a phosphol moiety with a sulfur atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

688047-85-0

Molecular Formula

C12H13O2PS

Molecular Weight

252.27 g/mol

IUPAC Name

5-ethoxy-1-phenyl-1-sulfanylidene-2H-1λ5-phosphol-3-one

InChI

InChI=1S/C12H13O2PS/c1-2-14-12-8-10(13)9-15(12,16)11-6-4-3-5-7-11/h3-8H,2,9H2,1H3

InChI Key

GURVHDOTQVMIPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)CP1(=S)C2=CC=CC=C2

Origin of Product

United States

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